![molecular formula C10H18O B567664 Spiro[4.5]decan-8-ol CAS No. 1266120-78-8](/img/structure/B567664.png)

Spiro[4.5]decan-8-ol

Overview

Description

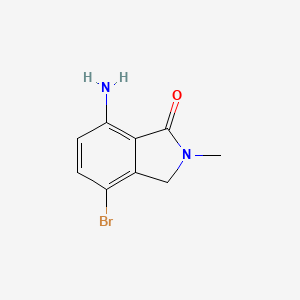

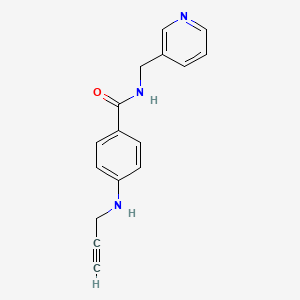

Spiro[4.5]decan-8-ol is a chemical compound with the molecular formula C10H18O . It is a clear colorless viscous liquid . The compound contains a total of 30 bonds, including 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . Another approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners .Molecular Structure Analysis

The molecular weight of Spiro[4.5]decan-8-ol is 138.2499 . The structure is available as a 2D Mol file or as a computed 3D SD file . The compound contains a total of 30 bonds, including 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

Spiro compounds may be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom). One common type of spiro compound encountered in educational settings is a heterocyclic one— the acetal formed by reaction of a diol with a cyclic ketone .Physical And Chemical Properties Analysis

Spiro[4.5]decan-8-ol is a clear colorless viscous liquid . The molecular weight of Spiro[4.5]decan-8-ol is 138.2499 .Scientific Research Applications

Fungicidal Activity:

Spiro[4.5]decan-8-ol derivatives have demonstrated significant fungicidal properties. For instance, a series of halogen-substituted 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols synthesized from spiro[4.5]decan-6-one showed potent in vitro activity against various phytopathogenic fungi. Some compounds even outperformed commercial fungicides like triadimenol, indicating their potential in agricultural applications to control plant diseases (Popkov, Makarenko, & Nikishin, 2016).

Anticonvulsant Properties:

Research on cyclic analogues of valproic acid, like spiro[4.5]decane-2-carboxylic acid and its derivatives, revealed significant anticonvulsant effects. These studies aimed to understand the role of the carboxylic acid group in valproic acid's effectiveness and to explore the potential of spiro compounds in resisting metabolic alteration. Spiro[4.6]undecane-2-carboxylic acid, one of the studied compounds, demonstrated promising results in specific anticonvulsant evaluations, although it did not protect against all seizure types in mice (Scott et al., 1985).

Synthesis and Derivation for Antimalarial Activity:

Derivatives of spiro[4.5]decan-8-ol, such as 8-(1-Phenyl-vinyl)-6, 7, 10-trioxa-spiro [4.5] decane, have been synthesized as derivatives of Artemisinin, a well-known antimalarial drug. These compounds have been analyzed using various techniques, demonstrating their potential in creating effective antimalarial drugs (Kumar, Kumar, & Kaushik, 2008).

Novel Agonists and Inhibitors:

Spiro[4.5]decan-8-ol derivatives have been explored as potential agonists for orphanin FQ (OFQ) receptors, displaying anxiolytic-like properties in experimental models. These compounds hold promise for developing new therapeutic agents targeting neurological disorders (Wichmann et al., 2000).

Moreover, certain derivatives have been identified as highly selective GlyT1 inhibitors, displaying excellent selectivity against other receptors and exhibiting improved metabolic stability and pharmacokinetic profiles. This highlights their potential in therapeutic applications, particularly in treating disorders associated with the glycinergic system (Alberati et al., 2006).

Stereoselective Synthesis:

Efforts have been made to develop stereocontrolled routes for the synthesis of spiro[4.5]decan-8-ol derivatives, such as the 1,6,9-trioxaspiro[4.5]decane framework. These synthetic pathways enable the exploration of structure-activity relationships, potentially leading to novel antibiotics and selective anticancer agents (Cuny, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Spiro[4.5]decan-8-ol primarily targets the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . These enzymes play a crucial role in the regulation of the body’s response to low oxygen levels, or hypoxia, by controlling the stability of HIF .

Mode of Action

The compound interacts with its targets, the PHDs, by inhibiting their activity . This inhibition prevents the hydroxylation of HIF, a modification that typically signals for HIF’s degradation. As a result, HIF levels increase, enhancing the body’s hypoxic response .

Biochemical Pathways

The inhibition of PHDs by Spiro[45]decan-8-ol affects the HIF pathway Under normal oxygen conditions, HIF is hydroxylated by PHDs, marking it for degradation. This leads to an accumulation of HIF, which can then translocate to the nucleus and activate the transcription of genes involved in the response to hypoxia .

Result of Action

The molecular effect of Spiro[4.5]decan-8-ol’s action is the increased levels of HIF due to the inhibition of PHDs . This leads to enhanced transcription of hypoxia-responsive genes. On a cellular level, this can result in various responses, including increased production of erythropoietin (a hormone that stimulates the production of red blood cells) and vascular endothelial growth factor (a protein that promotes the growth of new blood vessels), among others .

properties

IUPAC Name |

spiro[4.5]decan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOPSXHGCJURRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719171 | |

| Record name | Spiro[4.5]decan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1266120-78-8 | |

| Record name | Spiro[4.5]decan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spiro[4.5]decan-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B567585.png)

![tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate](/img/structure/B567588.png)

![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)

![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)